Sigma-1 receptor antagonist 5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C26H27N3O |

|---|---|

分子量 |

397.5 g/mol |

IUPAC 名称 |

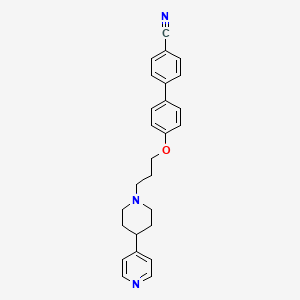

4-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]benzonitrile |

InChI |

InChI=1S/C26H27N3O/c27-20-21-2-4-22(5-3-21)23-6-8-26(9-7-23)30-19-1-16-29-17-12-25(13-18-29)24-10-14-28-15-11-24/h2-11,14-15,25H,1,12-13,16-19H2 |

InChI 键 |

BYUXJHZOSYXPSS-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCC1C2=CC=NC=C2)CCCOC3=CC=C(C=C3)C4=CC=C(C=C4)C#N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Sigma-1 Receptor Antagonist E-5842

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a range of central nervous system disorders. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of E-5842, a potent and selective sigma-1 receptor antagonist. E-5842, identified in some literature as compound 5 , has been investigated for its potential as an atypical antipsychotic. This guide details the synthetic chemistry, experimental protocols for its biological evaluation, and the key signaling pathways modulated by its interaction with the sigma-1 receptor.

Introduction: The Sigma-1 Receptor as a Therapeutic Target

The sigma-1 receptor is a ligand-operated chaperone protein that plays a crucial role in cellular signaling and homeostasis.[1][2] Unlike traditional receptors, it does not belong to the G-protein coupled or ion channel families but rather functions as an inter-organelle signaling modulator.[2] Its involvement in a variety of cellular processes, including calcium signaling, ion channel modulation, and cellular stress responses, has implicated it in the pathophysiology of numerous neurological and psychiatric conditions such as schizophrenia, pain, and neurodegenerative diseases.[2][3] The development of selective antagonists for the sigma-1 receptor represents a promising avenue for novel therapeutic interventions.

Discovery and Pharmacological Profile of E-5842

E-5842, with the chemical name (4-(4-fluorophenyl)-1,2,3,6-tetrahydro-1-[4-(1,2,4-triazol-1-yl)butyl]pyridine citrate), was developed by Laboratorios Dr. Esteve as a high-affinity sigma-1 receptor ligand.[4] Preclinical studies have demonstrated its profile as an atypical antipsychotic.[4]

Binding Affinity and Selectivity

E-5842 exhibits a high affinity for the sigma-1 receptor, with a reported Ki value of 4 nM.[4] Its selectivity for the sigma-1 receptor over the sigma-2 receptor and other CNS targets contributes to its favorable preclinical profile.

| Compound | Target Receptor | Ki (nM) | Reference |

| E-5842 | Sigma-1 | 4 | [4] |

| Haloperidol | Sigma-1 | 2.2 | [5] |

| (+)-Pentazocine | Sigma-1 | 4.8 |

Table 1: Comparative binding affinities of E-5842 and other known sigma-1 receptor ligands.

Preclinical Antipsychotic Activity

Preclinical evaluation of E-5842 has revealed its potential as an atypical antipsychotic. It has been shown to block apomorphine-induced climbing and antagonize amphetamine-induced locomotor activity in mice, classic screening tests for antipsychotic potential.[4] Furthermore, administration of E-5842 has been linked to an increase in phospholipase C (PLC) activity, suggesting its therapeutic effects may be mediated through the phosphoinositide second messenger system.[4] Studies have also indicated that E-5842 can influence dopaminergic neurotransmission.[6][7]

Synthesis of E-5842

The synthesis of E-5842 involves a multi-step process, beginning with the formation of its core heterocyclic structures. While a detailed, step-by-step protocol for the final assembly of E-5842 is not publicly available in full, the synthesis of its key precursors, 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (B154874) and the 1,2,4-triazole (B32235) side chain, have been described in the chemical literature.

Synthesis of the 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine Core

The synthesis of the tetrahydropyridine (B1245486) core is a critical step. Various methods for the synthesis of tetrahydropyridine derivatives have been reported, often involving cyclization reactions.[8]

Synthesis of the 1,2,4-Triazole Side Chain

The 1,2,4-triazole moiety can be synthesized through several established synthetic routes.[9][10]

Final Assembly

The final step in the synthesis of E-5842 involves the alkylation of the 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine core with the pre-formed 1,2,4-triazole-containing side chain.

Experimental Protocols

Sigma-1 Receptor Binding Assay

The affinity of E-5842 for the sigma-1 receptor is determined using a competitive radioligand binding assay.[11][12]

Protocol:

-

Tissue Preparation: Guinea pig brain membranes are often used as a source of sigma-1 receptors. The tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: --INVALID-LINK---Pentazocine is a commonly used radioligand for labeling sigma-1 receptors.[11]

-

Assay: Membranes are incubated with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the test compound (E-5842).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Models of Antipsychotic Activity

-

Apomorphine-Induced Climbing in Mice: This model is used to assess the dopamine (B1211576) receptor blocking activity of potential antipsychotics.

-

Amphetamine-Induced Hyperlocomotion in Mice: This model evaluates the ability of a compound to antagonize the stimulant effects of amphetamine, which are mediated by dopamine release.

Sigma-1 Receptor Signaling Pathways

The antagonistic action of E-5842 at the sigma-1 receptor modulates several downstream signaling pathways. A key mechanism involves the regulation of intracellular calcium levels through the interaction of the sigma-1 receptor with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R).[13][14]

Under basal conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP).[1] Upon stimulation by agonist ligands, the sigma-1 receptor dissociates from BiP and interacts with the IP3R, potentiating calcium release from the endoplasmic reticulum. Antagonists like E-5842 are thought to prevent this dissociation and subsequent signaling cascade.

Another important downstream effector of sigma-1 receptor signaling is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), which plays a key role in the cellular antioxidant response.[15]

Clinical Development

E-5842 has undergone Phase I clinical trials and was being prepared for Phase II trials for the treatment of schizophrenia.[4] The outcome of these later-stage trials is not extensively detailed in recent public literature.

Conclusion

E-5842 is a potent and selective sigma-1 receptor antagonist that has demonstrated a promising preclinical profile as an atypical antipsychotic. Its mechanism of action, involving the modulation of key intracellular signaling pathways, highlights the therapeutic potential of targeting the sigma-1 receptor for the treatment of psychiatric disorders. Further research and clinical investigation are warranted to fully elucidate the therapeutic efficacy and safety of E-5842 and other sigma-1 receptor antagonists. This technical guide provides a foundational understanding for researchers and drug development professionals working in this exciting area of neuropharmacology.

References

- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]

- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 3. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. E-5842 (Laboratories Dr Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 587. PRECLINICAL STUDIES OF STANDARD AND NOVEL TARGET ANTIPSYCHOTIC DRUGS IN ANIMAL MODELS OF SCHIZOPHRENIA: WHY CLINICAL TRIALS MAY HAVE FAILED TO RECAPITULATE PRECLINICAL FINDINGS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epac2 in midbrain dopamine neurons contributes to cocaine reinforcement via enhancement of dopamine release | eLife [elifesciences.org]

- 7. Epac2 in midbrain dopamine neurons contributes to cocaine reinforcement via enhancement of dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 13. Role of Sigma-1 Receptor C-terminal Segment in Inositol 1,4,5-Trisphosphate Receptor Activation: CONSTITUTIVE ENHANCEMENT OF CALCIUM SIGNALING IN MCF-7 TUMOR CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of Sigma-1 Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the molecular mechanisms underlying the action of Sigma-1 receptor (S1R) antagonists. It delves into the receptor's chaperone function, its modulation of key signaling pathways, and the experimental methodologies used to characterize these interactions.

Introduction to the Sigma-1 Receptor

The Sigma-1 receptor (S1R) is a unique, ligand-operated molecular chaperone primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][2] Unlike classical G protein-coupled or ionotropic receptors, S1R does not possess intrinsic enzymatic activity. Instead, it modulates the function of various client proteins, including ion channels and other receptors, through direct protein-protein interactions.[3][4]

Under basal conditions, S1R is in an inactive state, forming a complex with the binding immunoglobulin protein (BiP), another ER chaperone.[2][5] Upon stimulation by agonists or cellular stress (e.g., ER stress, oxidative stress), S1R dissociates from BiP, allowing it to interact with and modulate its various client proteins.[1][5][6]

The Core Mechanism of Sigma-1 Receptor Antagonists

Sigma-1 receptor antagonists exert their effects by binding to the receptor and preventing the conformational changes necessary for its chaperone activity. A primary mechanism of antagonist action is the stabilization of the S1R-BiP complex, which keeps the receptor in its inactive state.[5][6] By preventing the dissociation of S1R from BiP, antagonists effectively block the downstream signaling events that would otherwise be initiated by S1R activation.[6]

Key Signaling Pathways Modulated by S1R Antagonists

S1R antagonists influence several critical signaling pathways, primarily through their ability to prevent S1R from interacting with its client proteins. The most well-characterized of these pathways are detailed below.

Modulation of NMDA Receptor Signaling

The N-methyl-D-aspartate receptor (NMDAR) is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and pain transmission. S1R can physically interact with the NR1 subunit of the NMDAR, potentiating its function.[7][8] This potentiation is thought to contribute to the central sensitization observed in chronic pain states.[9]

S1R antagonists, by preventing the S1R-NMDAR interaction, lead to a decrease in NMDAR activity.[7] This results in an attenuation of NMDAR-mediated pain signaling and a reduction in neuronal hyperexcitability.[7][10]

Signaling Pathway: S1R Antagonist Modulation of NMDA Receptor

Caption: S1R antagonists stabilize the inactive S1R-BiP complex, preventing S1R-mediated potentiation of NMDA receptor activity.

Potentiation of Opioid Receptor Signaling

Interestingly, while S1R agonists can diminish the analgesic effects of opioids, S1R antagonists have been shown to enhance opioid-induced analgesia.[3] This effect is not due to a direct interaction with the opioid receptor binding site. Instead, it is believed that by antagonizing S1R, the "brake" on opioid receptor signaling is released.[9][11] S1R can physically associate with mu-opioid receptors, and its antagonism appears to facilitate more efficient G-protein coupling and downstream signaling of the opioid receptor.[3]

Signaling Pathway: S1R Antagonist Potentiation of Opioid Signaling

Caption: S1R antagonists inhibit S1R, which in turn removes the inhibitory modulation of mu-opioid receptor signaling, leading to enhanced analgesia.

Regulation of Calcium Homeostasis

S1R plays a crucial role in regulating intracellular calcium (Ca2+) signaling, particularly at the MAM.[1] When activated, S1R translocates to and stabilizes the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), an ion channel that releases Ca2+ from the ER.[1][6] This ensures proper Ca2+ flux from the ER to the mitochondria, which is vital for cellular bioenergetics.

S1R antagonists, by preventing the dissociation of S1R from BiP, inhibit the translocation of S1R to the IP3R.[6] This can lead to a modulation of intracellular Ca2+ dynamics, which has implications for various cellular processes, including neuronal excitability and cell survival.

Signaling Pathway: S1R Antagonist Effect on Calcium Homeostasis

Caption: S1R antagonists stabilize the S1R-BiP complex, preventing S1R from stabilizing the IP3R and thus modulating ER calcium release.

Quantitative Data on S1R Antagonists

The affinity of a ligand for its receptor is a critical parameter in drug development. For S1R antagonists, this is typically expressed as the inhibition constant (Ki). The following table summarizes the Ki values for several well-known S1R antagonists.

| Compound | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) | Reference |

| Haloperidol | 5.2 | - | - | |

| BD1047 | - | - | - | - |

| E-52862 (S1RA) | - | - | - | [4] |

| PW507 | - | - | - | [7] |

| SI 1/28 | 6.1 | 2,583 | 423 | [12] |

| CM-304 | - | - | - | [13] |

| Rimcazole | - | - | - | [14] |

| IPAG | 2.5 (high affinity site) | - | - | [14] |

| (+)-Pentazocine | 4.8 | 1698 | 354 |

Note: Ki values can vary depending on the experimental conditions (e.g., radioligand used, tissue preparation). This table provides representative values.

Experimental Protocols

The characterization of S1R antagonists relies on a variety of in vitro and in vivo experimental techniques. Below are detailed protocols for some of the key assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the S1R.

Protocol:

-

Membrane Preparation: Homogenize tissues with high S1R expression (e.g., guinea pig liver) or cells overexpressing S1R in a cold buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in an appropriate assay buffer.[15]

-

Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine) and a fixed amount of the membrane preparation to each well.[15][16]

-

Competition: Add increasing concentrations of the unlabeled test compound (the antagonist) to the wells.

-

Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known, unlabeled S1R ligand like haloperidol).[15]

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[16]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[15]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Caption: A generalized workflow for determining the binding affinity of a Sigma-1 receptor antagonist using a radioligand binding assay.

Electrophysiology (Patch-Clamp)

Objective: To measure the effect of S1R antagonists on the activity of ion channels (e.g., NMDA receptors, calcium channels).

Protocol:

-

Cell Preparation: Use primary neurons or cell lines expressing the ion channel of interest and S1R.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell.

-

Baseline Recording: Record baseline ion channel activity by applying a voltage protocol and/or a specific agonist for the channel.

-

Drug Application: Perfuse the S1R antagonist onto the cell and record the changes in ion channel activity.

-

Data Analysis: Measure parameters such as peak current amplitude, channel open probability, and kinetics before and after antagonist application.

Calcium Imaging

Objective: To visualize and quantify changes in intracellular calcium concentrations in response to S1R antagonist treatment.

Protocol:

-

Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) or transfect with a genetically encoded calcium indicator.

-

Imaging Setup: Use a fluorescence microscope equipped with a sensitive camera.

-

Baseline Imaging: Record baseline fluorescence intensity before stimulation.

-

Stimulation and Drug Application: Stimulate the cells to induce a calcium response (e.g., with an agonist for a Gq-coupled receptor). Apply the S1R antagonist before or during stimulation.

-

Image Acquisition: Acquire images at a high frame rate to capture the dynamics of the calcium signal.

-

Data Analysis: Quantify the changes in fluorescence intensity over time. Calculate parameters such as the peak amplitude and duration of the calcium transient.

In Vivo Models of Neuropathic Pain

Objective: To assess the analgesic efficacy of S1R antagonists in a preclinical model of chronic pain.

Protocol:

-

Induction of Neuropathy: Use a surgical model such as chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve in rodents.[17][18]

-

Behavioral Testing: Assess pain-related behaviors such as mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a radiant heat source).[17]

-

Drug Administration: Administer the S1R antagonist via an appropriate route (e.g., intraperitoneal, oral).

-

Post-treatment Assessment: Re-evaluate the pain-related behaviors at various time points after drug administration.

-

Data Analysis: Compare the behavioral responses in the drug-treated group to a vehicle-treated control group.

Conclusion

Sigma-1 receptor antagonists represent a promising class of therapeutics for a variety of disorders, particularly those involving neuronal hyperexcitability and chronic pain. Their unique mechanism of action, which involves the modulation of a molecular chaperone and its interactions with key signaling proteins, distinguishes them from many other classes of drugs. A thorough understanding of their mechanism of action, facilitated by the experimental approaches outlined in this guide, is essential for the continued development and optimization of these compounds for clinical use.

References

- 1. mdpi.com [mdpi.com]

- 2. Characterization of the Human Sigma-1 Receptor Chaperone Domain Structure and Binding Immunoglobulin Protein (BiP) Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma 1 receptor modulation of G-protein-coupled receptor signaling: potentiation of opioid transduction independent from receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigational sigma-1 receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma-1 Receptor Chaperones and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological Modulation of the Sigma 1 Receptor and the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Editorial: Sigma Receptors [frontiersin.org]

- 14. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]

- 18. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

The Sigma-1 Receptor Antagonist S1RA-5: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Disclaimer: The compound "Sigma-1 receptor antagonist 5" (S1RA-5) is a designated placeholder for the well-characterized, first-in-class, selective Sigma-1 receptor (S1R) antagonist, E-52862 . Data presented herein is based on publicly available preclinical and clinical research for E-52862 and is intended to serve as a representative technical guide for researchers, scientists, and drug development professionals.

The Sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] S1R antagonists, in particular, have shown considerable promise in preclinical and clinical studies for the treatment of neuropathic pain.[2][3][4][5] This document provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of S1RA-5 (E-52862), a leading compound in this class.

Pharmacodynamics: Receptor Binding and Functional Activity

S1RA-5 is a potent and highly selective antagonist of the Sigma-1 receptor. Its primary mechanism of action involves binding to the S1R and modulating its chaperone activity, which in turn affects various downstream signaling pathways, including those involving the NMDA receptor and opioid receptors.[4] This modulation is believed to underlie its analgesic effects in neuropathic pain states.[4][6]

Receptor Binding Profile

The binding affinity of S1RA-5 for the Sigma-1 receptor and its selectivity over the Sigma-2 receptor are critical determinants of its pharmacological profile.

| Parameter | Species | Tissue/System | Value | Reference |

| Ki (S1R) | Guinea Pig | Brain | 17 nM | [7] |

| Ki (S2R) | Rat | Liver | 6300 nM | [7] |

| S1R/S2R Selectivity | - | - | >370-fold | [7] |

In Vivo Pharmacodynamics

Preclinical studies in various animal models of neuropathic pain have demonstrated the dose-dependent efficacy of S1RA-5. Repeated administration has been shown to produce a sustained or increased antinociceptive effect without the development of tolerance, suggesting a lasting modulatory effect on pain pathways.[6][8]

| Model | Species | Effect | Doses Tested | Reference |

| Chronic Constriction Injury (IoN) | Rat | Reduction of mechanical allodynia | Acute and repeated administration | [6][8] |

| Streptozotocin-induced Diabetic Neuropathy | Rat | Reduction of mechanical hyperalgesia | Acute and repeated administration | [6][8] |

| Oxaliplatin-induced Neuropathy | Rat | Reversal of cold allodynia | Single and repeated administration | [6][8] |

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of S1RA-5 has been characterized in both preclinical species and humans, demonstrating properties suitable for oral administration.[9]

Preclinical Pharmacokinetics (Rodents)

| Parameter | Species | Route | Value | Reference |

| Oral Bioavailability | - | Oral | Good | [9] |

| Half-life | Rodent | - | Sufficiently short to prevent accumulation with repeated dosing | [6] |

Human Pharmacokinetics

Phase I studies in healthy volunteers have established the safety, tolerability, and pharmacokinetic profile of S1RA-5 following oral administration.[9] Phase II clinical trials in patients with chronic postsurgical pain and painful diabetic neuropathy have further evaluated its efficacy and safety.[10]

| Study Phase | Population | Key Findings | Reference |

| Phase I | Healthy Volunteers | Safe, well-tolerated, and good pharmacokinetic profile for oral administration. | [9] |

| Phase II | Patients with Chronic Postsurgical Pain | Superior pain relief compared to placebo after 4 weeks. | [10] |

| Phase II | Patients with Painful Diabetic Neuropathy | Reductions in pain intensity observed, though high placebo response noted. | [10] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway modulation by S1RA-5 and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of S1RA-5 in modulating neuropathic pain.

Caption: General workflow for the development of S1RA-5.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of S1RA-5.

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of S1RA-5 for Sigma-1 and Sigma-2 receptors.

-

Methodology:

-

Tissue Preparation: Homogenates of guinea pig brain (for S1R) and rat liver (for S2R) are prepared.

-

Radioligand: A specific radioligand, such as --INVALID-LINK---pentazocine for S1R and [³H]DTG for S2R (in the presence of a masking concentration of a selective S1R ligand), is used.

-

Incubation: Tissue homogenates are incubated with the radioligand and varying concentrations of the test compound (S1RA-5).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: Radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: IC₅₀ values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

-

Animal Models of Neuropathic Pain (Streptozotocin-Induced Diabetic Neuropathy)

-

Objective: To assess the antinociceptive efficacy of S1RA-5 in a model of painful diabetic neuropathy.

-

Methodology:

-

Induction: Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Blood glucose levels are monitored to confirm the diabetic state.

-

Hypersensitivity Assessment: Mechanical hyperalgesia is assessed using a dynamic plantar aesthesiometer or von Frey filaments. A baseline response threshold is established before and after STZ administration.

-

Drug Administration: S1RA-5 is administered (e.g., orally or intraperitoneally) at various doses. A vehicle control group is included.

-

Post-Dose Assessment: Mechanical withdrawal thresholds are measured at multiple time points after drug administration.

-

Data Analysis: The percentage reversal of hyperalgesia is calculated by comparing post-drug thresholds to baseline and vehicle-treated controls. Dose-response curves are generated to determine the ED₅₀.

-

Human Clinical Trials (Phase II Proof-of-Concept)

-

Objective: To evaluate the efficacy, safety, and tolerability of S1RA-5 in patients with a specific neuropathic pain condition.

-

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group design is typically employed.[10]

-

Patient Population: Patients meeting specific inclusion/exclusion criteria for a defined neuropathic pain condition (e.g., painful diabetic neuropathy, chronic postsurgical pain) with a minimum baseline pain score are enrolled.[10]

-

Treatment: Patients are randomized to receive a fixed dose of S1RA-5 or a matching placebo, administered orally for a defined treatment period (e.g., 4 weeks).[10]

-

Efficacy Assessment: The primary endpoint is typically the change from baseline in the daily pain score, often measured on an 11-point Numeric Rating Scale (NRS). Secondary endpoints may include measures of sleep, quality of life, and patient global impression of change.

-

Safety Monitoring: Adverse events, clinical laboratory tests, vital signs, and ECGs are monitored throughout the study.

-

Statistical Analysis: The primary efficacy analysis is typically a comparison of the least squares mean change in pain scores between the S1RA-5 and placebo groups.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Target: A Technical Guide to Sigma-1 Receptor Antagonist Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders, as well as for conditions involving pain and neurodegeneration.[1][2] Unlike traditional receptors, σ1R modulates a wide array of cellular signaling pathways, including calcium homeostasis, ion channel activity, and cellular stress responses, through its interactions with a diverse set of "client" proteins.[3][4] The therapeutic potential of modulating σ1R has spurred the development of a multitude of antagonists. This guide provides an in-depth technical overview of the binding affinity and selectivity of prominent σ1R antagonists, details the experimental protocols for their characterization, and visualizes the key signaling pathways and experimental workflows.

Data Presentation: Binding Affinity and Selectivity of Sigma-1 Receptor Antagonists

The binding affinity of a ligand for its receptor is a critical parameter in drug development, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Selectivity, the ratio of binding affinities for the target receptor versus off-target receptors, is equally crucial for minimizing adverse effects. The following tables summarize the binding affinities of several well-characterized Sigma-1 receptor antagonists for the Sigma-1 receptor and key off-target receptors, including the Sigma-2 (σ2R), NMDA, and opioid receptors.

| Compound | Sigma-1 (σ1R) Ki (nM) | Reference(s) |

| Haloperidol | 2.2 - 4.5 | [5][6] |

| NE-100 | 0.86 - 1.03 | [7][8] |

| BD-1063 | 4.43 - 9 | [9][10][11] |

| S1RA (E-52862) | 17.0 | [12][13][14] |

| SI 1/28 | 6.1 | [15] |

Table 1: Binding Affinities (Ki) of Selected Antagonists for the Sigma-1 Receptor.

| Compound | Sigma-2 (σ2R) Ki (nM) | σ2R/σ1R Selectivity Ratio | Reference(s) |

| Haloperidol | ~220 | ~49-90 | [6] |

| NE-100 | >211 | >205 | [7] |

| BD-1063 | 449 | >49 | [9][11] |

| S1RA (E-52862) | >1000 | >58 | [12][13][16] |

| SI 1/28 | 2583 | 423 | [15] |

Table 2: Selectivity Profile of Sigma-1 Receptor Antagonists against the Sigma-2 Receptor.

| Compound | NMDA Receptor (PCP site) Ki (nM) | Opioid Receptors (μ, κ, δ) Ki (nM) | Reference(s) |

| Haloperidol | >10,000 | >10,000 (μ, κ, δ) | [2] |

| NE-100 | >6000 | >6000 (D1, D2, 5-HT1A, 5-HT2) | [8] |

| BD-1063 | >10,000 | >10,000 (opioid) | [17] |

| S1RA (E-52862) | >1000 | >1000 (for a panel of 170 targets) | [12][14] |

Table 3: Selectivity Profile of Sigma-1 Receptor Antagonists against NMDA and Opioid Receptors.

Experimental Protocols

The determination of binding affinity and selectivity of Sigma-1 receptor antagonists predominantly relies on radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[18]

Radioligand Competition Binding Assay for Sigma-1 Receptor Affinity (Ki)

This protocol describes a typical competition binding assay to determine the Ki of an unlabeled test compound for the Sigma-1 receptor.

1. Membrane Preparation:

-

Guinea pig brain or other tissues expressing high levels of Sigma-1 receptors are homogenized in ice-cold Tris-HCl buffer.[19]

-

The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer.

-

The final membrane preparation is aliquoted and stored at -80°C. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.[19]

2. Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, add a fixed concentration of the radioligand, typically --INVALID-LINK---pentazocine, at a concentration close to its Kd value.[3][18]

-

Add increasing concentrations of the unlabeled test compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Total Binding Control: Wells containing only the radioligand and membrane preparation.

-

Non-specific Binding Control: Wells containing the radioligand, membrane preparation, and a high concentration of a known high-affinity Sigma-1 ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[3][20]

3. Incubation:

-

Incubate the plates at 37°C for a sufficient time to reach equilibrium, typically 120-150 minutes.[20]

4. Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethylenimine to reduce non-specific binding.[3]

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

5. Quantification and Data Analysis:

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor Selectivity Profiling

To determine the selectivity of a Sigma-1 receptor antagonist, similar radioligand competition binding assays are performed for a panel of other receptors (e.g., Sigma-2, NMDA, opioid, dopamine, serotonin (B10506) receptors). The same principles apply, but with the appropriate radioligand and membrane preparation for each specific receptor. The selectivity ratio is then calculated by dividing the Ki value for the off-target receptor by the Ki value for the Sigma-1 receptor.

Mandatory Visualizations

Sigma-1 Receptor Signaling Pathway

The Sigma-1 receptor, upon ligand binding or cellular stress, dissociates from its binding partner BiP (Binding immunoglobulin Protein) and translocates to interact with various client proteins, thereby modulating their function. This diagram illustrates a simplified overview of some key interactions.

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Experimental Workflow for Binding Affinity Determination

The following diagram outlines the key steps in a radioligand competition binding assay to determine the binding affinity of a Sigma-1 receptor antagonist.

Caption: Workflow for Radioligand Competition Binding Assay.

References

- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel Sigma-1 receptor antagonists: From opioids to small molecules: What is new? [usiena-air.unisi.it]

- 7. NE-100 - Wikipedia [en.wikipedia.org]

- 8. rndsystems.com [rndsystems.com]

- 9. BD1063 - Wikipedia [en.wikipedia.org]

- 10. selleckchem.com [selleckchem.com]

- 11. BD 1063 dihydrochloride, sigma-1 antagonist (CAS 150208-28-9) | Abcam [abcam.com]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. E-52862 - Wikipedia [en.wikipedia.org]

- 15. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gen.store [gen.store]

- 17. caymanchem.com [caymanchem.com]

- 18. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

In Vitro Characterization of Sigma-1 Receptor Antagonist 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of Sigma-1 (σ1) receptor antagonist 5, also identified as compound 12, a 4-pyridylpiperidine derivative. This document details the binding affinity and functional activity of the compound, presenting quantitative data in structured tables. Furthermore, it offers detailed experimental protocols for key assays and visualizes the intricate Sigma-1 receptor signaling pathway and a standard experimental workflow for antagonist characterization using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of Sigma-1 receptor pharmacology and the development of novel therapeutics targeting this unique chaperone protein.

Introduction to the Sigma-1 Receptor

The Sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated membrane (MAM).[1][2] Unlike conventional receptors, σ1R is not a G-protein coupled receptor but rather a modulator of various signaling proteins and ion channels.[3][4] It plays a crucial role in cellular stress responses, calcium signaling, and neuronal plasticity.[1][3] The σ1R interacts with a variety of ligands, including agonists and antagonists, which can modulate its function and downstream signaling pathways, making it an attractive therapeutic target for a range of neurological and psychiatric disorders.[2][3]

Quantitative Data for Sigma-1 Receptor Antagonist 5 (Compound 12)

The following tables summarize the in vitro binding affinity and functional activity of this compound.

Table 1: Binding Affinity (Ki) of Compound 5

| Receptor | Ki (nM) |

| Sigma-1 (σ1R) | 4.5 |

| Sigma-2 (σ2R) | 10 |

| Histamine H3 (hH3R) | 7.7 |

Data sourced from MedChemExpress.[5]

Table 2: Functional Activity (IC50) of Compound 5

| Target | Assay | IC50 (nM) |

| Histamine H3 (hH3R) | Functional Antagonism | 215 |

| Capsaicin-induced Nociception | Suppression | Antinociceptive activity observed |

Data sourced from MedChemExpress.[5]

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the Sigma-1 receptor using radioligand competition.

Materials:

-

Radioligand: --INVALID-LINK---pentazocine

-

Membrane Preparation: Guinea pig brain membranes or cell lines expressing σ1R (e.g., MCF7 cells transfected with σ1R cDNA)[6]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: Haloperidol (B65202) (10 µM) or unlabeled (+)-pentazocine (10 µM)[7][8]

-

Test Compound: this compound (Compound 12) at various concentrations

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare membrane homogenates from guinea pig brain or σ1R-expressing cells.

-

In a 96-well plate, add the following to each well:

-

For determining non-specific binding, add 25 µL of haloperidol or unlabeled (+)-pentazocine instead of the test compound.

-

Incubate the plate at 37°C for 150 minutes.[7]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from the competition binding curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Neurite Outgrowth Assay

This protocol assesses the ability of a Sigma-1 receptor antagonist to modulate nerve growth factor (NGF)-induced neurite outgrowth in a cell line such as PC12. Antagonists are expected to inhibit the potentiation of neurite outgrowth induced by σ1R agonists.

Materials:

-

Cell Line: PC12 cells

-

Cell Culture Medium: RPMI 1640 supplemented with 10% horse serum and 5% fetal bovine serum.

-

Nerve Growth Factor (NGF)

-

Sigma-1 Receptor Agonist: PRE-084 or other suitable agonist.

-

Test Compound: this compound (Compound 12)

-

Control Antagonist: A known σ1R antagonist (e.g., NE-100)

-

Fixative: 4% paraformaldehyde in PBS

-

Staining: Crystal violet or immunocytochemistry for neuronal markers (e.g., β-III tubulin)

-

Microscope with imaging software

Procedure:

-

Seed PC12 cells in collagen-coated 24-well plates and allow them to adhere overnight.

-

Replace the medium with a low-serum medium (e.g., 1% horse serum).

-

Treat the cells with the following conditions:

-

Vehicle control

-

NGF alone (e.g., 50 ng/mL)

-

NGF + σ1R agonist (e.g., PRE-084)

-

NGF + σ1R agonist + Test Compound (at various concentrations)

-

NGF + σ1R agonist + Control Antagonist

-

-

Incubate the cells for 48-72 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cells with crystal violet or perform immunocytochemistry.

-

Capture images of multiple fields for each condition using a microscope.

-

Quantify neurite outgrowth. A cell is considered positive for neurite outgrowth if it possesses at least one neurite that is equal to or longer than the cell body diameter.

-

Analyze the data to determine the effect of the antagonist on agonist-potentiated neurite outgrowth.

Visualizations

Sigma-1 Receptor Signaling Pathway

Caption: Sigma-1 Receptor Signaling Pathway Overview.

Experimental Workflow for In Vitro Characterization of a Sigma-1 Receptor Antagonist

Caption: Experimental Workflow for Antagonist Characterization.

Conclusion

This compound (compound 12) demonstrates high affinity for the Sigma-1 receptor and exhibits a selective binding profile. Its functional activity in suppressing nociception highlights its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for the in vitro characterization of this and other novel Sigma-1 receptor antagonists. The visualization of the Sigma-1 receptor signaling pathway offers a clear understanding of the complex molecular interactions that can be modulated by such compounds. This technical guide serves as a foundational resource for further investigation into the pharmacology of Sigma-1 receptor antagonists and their development as potential therapeutics.

References

- 1. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms | MDPI [mdpi.com]

- 2. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 3. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. pubs.acs.org [pubs.acs.org]

In Vivo Efficacy of Sigma-1 Receptor Antagonist S1RA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of the selective Sigma-1 Receptor (S1R) antagonist, S1RA (also known as E-52862). The document summarizes key preclinical findings, details experimental methodologies, and illustrates the underlying mechanisms of action.

Introduction to Sigma-1 Receptor and S1RA

The Sigma-1 Receptor (S1R) is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in modulating various cellular functions, including calcium signaling, ion channel activity, and neuronal excitability.[1][2] Dysregulation of S1R has been implicated in the pathophysiology of several disorders, particularly those involving neuronal sensitization and hyperexcitability, such as neuropathic and inflammatory pain.[1][3]

S1RA (E-52862) is a highly selective antagonist of the S1R.[3][4] Its development represents a novel therapeutic strategy for pain management. Unlike traditional analgesics that directly block pain signals, S1RA is thought to act as a neuromodulator, restoring homeostasis in sensitized neuronal pathways.[1] Preclinical studies have demonstrated its efficacy in a wide range of animal models of pain, suggesting its potential as a first-in-class analgesic.[5][6] S1RA is currently in Phase II clinical trials for the treatment of neuropathic pain.[5][7]

In Vivo Efficacy of S1RA in Pain Models

S1RA has demonstrated significant antinociceptive effects in various animal models of inflammatory and neuropathic pain. The following tables summarize the key quantitative data from these studies.

Efficacy in Inflammatory Pain Models

Table 1: Efficacy of S1RA in Inflammatory Pain Models

| Animal Model | Pain-Inducing Agent | Species | Pain Assessment | Route of Administration | ED₅₀ (mg/kg) | Reference(s) |

| Carrageenan-induced paw edema | Carrageenan | Mouse | Mechanical Allodynia | Intraperitoneal (i.p.) | 35.9 | [8] |

| Carrageenan-induced paw edema | Carrageenan | Mouse | Thermal Hyperalgesia | Intraperitoneal (i.p.) | 27.9 | [8] |

| Complete Freund's Adjuvant (CFA)-induced inflammation | Complete Freund's Adjuvant | Mouse | Mechanical Allodynia | Intraperitoneal (i.p.) | 42.1 | [8] |

| Formalin Test (Phase 1 & 2) | Formalin | Mouse | Nociceptive Behavior | Systemic | Dose-dependent inhibition | [3] |

Efficacy in Neuropathic Pain Models

Table 2: Efficacy of S1RA in Neuropathic Pain Models

| Animal Model | Injury Type | Species | Pain Assessment | Route of Administration | Effective Dose (mg/kg) | Reference(s) |

| Spared Nerve Injury (SNI) | Sciatic Nerve Transection | Mouse | Mechanical Allodynia | Subcutaneous (s.c.) | Attenuated hypersensitivity | [9] |

| Spared Nerve Injury (SNI) | Sciatic Nerve Transection | Mouse | Cold Allodynia | Subcutaneous (s.c.) | Attenuated hypersensitivity | [9] |

| Spared Nerve Injury (SNI) | Sciatic Nerve Transection | Mouse | Thermal Hyperalgesia | Subcutaneous (s.c.) | Attenuated hypersensitivity | [9] |

| Chronic Constriction Injury of the Infraorbital Nerve (IoN) | Trigeminal Nerve Injury | Rat | Mechanical Allodynia | Intraperitoneal (i.p.) | 40 | [5][6] |

| Streptozotocin (STZ)-induced Diabetic Neuropathy | Chemical-induced | Rat | Mechanical Hyperalgesia | Acute treatment | Reduced hypersensitivity | [5][6] |

| Oxaliplatin (OX)-induced Neuropathy | Chemotherapy-induced | Rat | Cold Allodynia | Intraperitoneal (i.p.) | 40 and 80 | [5][10] |

Mechanism of Action

The analgesic effects of S1RA are believed to be mediated through its interaction with the S1R, which in turn modulates key signaling pathways involved in pain processing.

Signaling Pathway of S1R Antagonism in Pain

S1R antagonists like S1RA are thought to exert their effects by preventing the S1R from interacting with its protein partners, which include ion channels and receptors crucial for neuronal sensitization.[4][7] One of the key mechanisms is the modulation of N-methyl-D-aspartate receptor (NMDAR) function.[4] By inhibiting S1R, S1RA can decrease NMDAR-mediated calcium influx and subsequent downstream signaling cascades that contribute to central sensitization and pain hypersensitivity.[4] Furthermore, S1R antagonism has been shown to enhance opioid-induced analgesia, suggesting a multimodal mechanism of action.[4]

Caption: Proposed mechanism of S1RA in modulating nociceptive signaling.

Experimental Protocols

Detailed methodologies for key in vivo experiments cited in this guide are provided below.

Formalin Test in Mice

The formalin test is a widely used model of tonic chemical pain that assesses nociceptive behavior in two distinct phases.

Caption: Experimental workflow for the formalin test in mice.

Protocol:

-

Animal Acclimatization: Mice are individually placed in observation chambers for at least 30 minutes to acclimate to the environment.[11][12]

-

Drug Administration: S1RA or vehicle is administered at the desired dose and route (e.g., intraperitoneally) 30 minutes before the formalin injection.[12]

-

Formalin Injection: A 20 µL solution of 1.85% formalin is injected subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.[11]

-

Observation: Immediately after injection, the animal's nociceptive behavior (time spent licking, biting, or shaking the injected paw) is recorded for two distinct periods: 0-5 minutes (Phase 1, neurogenic pain) and 15-30 minutes (Phase 2, inflammatory pain).[12][13]

-

Data Analysis: The total time spent in nociceptive behaviors during each phase is quantified and compared between treatment groups.

Carrageenan-Induced Inflammatory Pain

This model induces an acute and localized inflammatory response, allowing for the assessment of thermal and mechanical hypersensitivity.

Caption: Experimental workflow for carrageenan-induced inflammatory pain.

Protocol:

-

Baseline Measurement: Baseline mechanical (using von Frey filaments) and thermal (using a plantar test device) withdrawal thresholds are determined for each animal.

-

Carrageenan Injection: 100 µL of a 2% λ-carrageenan solution is injected subcutaneously into the plantar surface of the hind paw.[14]

-

Inflammation Development: Animals are allowed a period of 3-5 hours for the inflammatory response to fully develop, characterized by edema and hypersensitivity.[14]

-

Drug Administration: S1RA or vehicle is administered.

-

Post-Treatment Measurement: Paw withdrawal thresholds to mechanical and thermal stimuli are reassessed at various time points after drug administration.

-

Data Analysis: Changes in withdrawal thresholds from baseline are calculated and compared between treatment groups.

Spared Nerve Injury (SNI) Model of Neuropathic Pain

The SNI model is a widely used surgical model of neuropathic pain that produces robust and long-lasting mechanical allodynia and thermal hyperalgesia.[15][16][17]

Caption: Experimental workflow for the Spared Nerve Injury (SNI) model.

Protocol:

-

Anesthesia and Surgery: The animal is anesthetized, and the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed.[16][17]

-

Nerve Ligation and Transection: The common peroneal and tibial nerves are tightly ligated with a suture and then transected distal to the ligation, leaving the sural nerve intact.[15][16]

-

Wound Closure: The muscle and skin are sutured in layers.

-

Neuropathy Development: Animals are allowed to recover, and neuropathic pain symptoms typically develop over several days.

-

Behavioral Testing: At various time points post-surgery, mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) are assessed in the lateral (sural nerve) territory of the paw.[15]

-

Drug Efficacy Testing: Once a stable neuropathic state is established, S1RA or vehicle is administered, and behavioral testing is repeated to evaluate the reversal of hypersensitivity.

Drug Development and Clinical Perspective

The development of a new drug like S1RA is a long and rigorous process involving preclinical research and multiple phases of clinical trials.

Caption: The phases of drug development and clinical trials.

-

Preclinical Research: This stage involves in vitro and in vivo studies to assess the compound's pharmacology, pharmacokinetics, and toxicology. The data presented in this guide falls under this category.

-

Phase I Clinical Trials: The first in-human trials, typically conducted in a small group of healthy volunteers to evaluate safety, determine a safe dosage range, and identify side effects.[18][19]

-

Phase II Clinical Trials: The drug is given to a larger group of people with the targeted condition to test its efficacy and to further evaluate its safety.[18][19] S1RA is currently in this phase for neuropathic pain.[5][7]

-

Phase III Clinical Trials: Large-scale, multicenter trials are conducted to confirm the drug's effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.[18][19]

-

Regulatory Approval: Following successful Phase III trials, the drug developer submits a New Drug Application (NDA) to the relevant regulatory authorities (e.g., the FDA in the United States) for approval to market the drug.[20]

-

Phase IV (Post-Marketing Surveillance): After the drug is approved and marketed, these studies continue to collect information on the drug's effect in various populations and any side effects associated with long-term use.[18]

Conclusion

The selective Sigma-1 Receptor antagonist S1RA has demonstrated robust in vivo efficacy in a variety of preclinical models of inflammatory and neuropathic pain. Its unique mechanism of action, which involves the modulation of neuronal sensitization rather than direct analgesia, positions it as a promising candidate for a new class of pain therapeutics. The data summarized in this technical guide supports the continued clinical development of S1RA for the treatment of chronic pain conditions.

References

- 1. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigational sigma-1 receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S1RA, a selective sigma-1 receptor antagonist, inhibits inflammatory pain in the carrageenan and complete Freund's adjuvant models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A refinement to the formalin test in mice | F1000Research [f1000research.com]

- 12. researchgate.net [researchgate.net]

- 13. Modulation of Different Phases of Formalin Test by Force Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aragen.com [aragen.com]

- 15. youtube.com [youtube.com]

- 16. google.com [google.com]

- 17. scispace.com [scispace.com]

- 18. Four Phases of Clinical Trials | Astellas [clinicaltrials.astellas.com]

- 19. Trial Phases 1, 2 & 3 Defined | Clinical Research Management (CRM) | Research | Psychiatry and Behavioral Neuroscience | UC Medicine [med.uc.edu]

- 20. fda.gov [fda.gov]

The Sigma-1 Receptor Antagonist Landscape: A Technical Guide for Neurological Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 receptor (S1R) has emerged as a compelling therapeutic target for a spectrum of neurological disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[1][2][3] This unique, ligand-operated chaperone protein, primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER), plays a crucial role in maintaining cellular homeostasis and regulating neuronal function.[4][5][6] S1R antagonists, by modulating the activity of this receptor, offer a promising avenue for therapeutic intervention. This technical guide provides an in-depth overview of the core aspects of S1R antagonist research, focusing on quantitative data, experimental protocols, and key signaling pathways.

Core Concepts: The Sigma-1 Receptor

The S1R is a 223-amino acid transmembrane protein that acts as an intracellular signaling modulator.[7] It is distinct from classical G protein-coupled receptors and ion channels.[8] Under basal conditions, S1R is associated with the ER chaperone BiP (Binding immunoglobulin protein).[4][5] Upon stimulation by ligands or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments, where it interacts with a variety of client proteins, including ion channels, G-protein coupled receptors, and kinases.[5][6][9] This dynamic interaction allows S1R to modulate a wide range of cellular processes critical for neuronal health.

Quantitative Data on Sigma-1 Receptor Antagonists

The following tables summarize key quantitative data for several well-characterized S1R antagonists, providing a comparative overview of their binding affinities and in vivo efficacy.

| Compound | Receptor Binding Affinity (Ki, nM) | Selectivity (S2R/S1R) | Reference |

| S1RA (E-52862) | 17 | 370.6 | [2] |

| NE-100 | - | - | [10][11] |

| BD-1047 | - | - | [12] |

| BD-1063 | - | - | [12] |

| (R/S)-RC-752 | - | - | [13] |

| SI 1/28 | 6.1 | 423 | [14] |

| PW507 | - | - | [15] |

| Compound 3 (1,3-dioxane derivative) | - | 63,096 | [16] |

| E-5842 | 4 | 55 | [17] |

| MS-377 | 73 | 94.5 | [17] |

| Compound | Animal Model | Endpoint | Effective Dose (ED50 or equivalent) | Reference |

| S1RA (E-52862) | Rat Formalin Test | Attenuation of flinching and licking/licking behaviors | Dose-related | [18] |

| (R/S)-RC-752 | Mouse Formalin Test | Antinociceptive activity (2nd phase) | ED50 = 2.17 mg/Kg | [13] |

| SI 1/28 | Mouse Formalin Test | Antinociception | ED50 = 13.2 mg/kg, i.p. | [14] |

| SI 1/28 | Mouse Acetic Acid Writhing Test | Antinociception | ED50 = 27.4 mg/kg, i.p. | [14] |

| PW507 | Rat Streptozotocin-induced Diabetic Neuropathy | Attenuation of mechanical allodynia (chronic dosing) | 20 mg/kg, BID | [15] |

| NE-100 | Mouse Pentylenetetrazol (PTZ)-induced seizures | Pro-convulsive activity | 25 mg/kg | [10][11] |

Key Signaling Pathways Modulated by Sigma-1 Receptor Antagonists

S1R antagonists exert their effects by interfering with the receptor's ability to modulate various downstream signaling pathways. Understanding these pathways is critical for elucidating the mechanism of action of these compounds and for identifying novel therapeutic strategies.

Caption: Sigma-1 Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols used to characterize S1R antagonists.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This assay determines the binding affinity of a test compound for the S1R.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Homogenize guinea pig brain tissue in a suitable buffer. Perform differential centrifugation steps to isolate the membrane fraction containing the S1Rs.[19]

-

Binding Reaction: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled S1R ligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test antagonist.[13][19]

-

Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled S1R ligand like haloperidol).[13]

-

Incubation and Filtration: Incubate the mixture to allow binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each antagonist concentration by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[20]

In Vivo Model: Formalin-Induced Nociception

The formalin test is a widely used model of tonic, localized inflammatory pain that has both an early neurogenic phase and a later inflammatory phase.

References

- 1. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Small Molecules Selectively Targeting Sigma-1 Receptor for the Treatment of Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 5. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 6. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ovid.com [ovid.com]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Effects of the selective sigma-1 receptor antagonist S1RA on formalin-induced pain behavior and neurotransmitter release in the spinal cord in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Whitepaper: Novel Therapeutic Targets of Sigma-1 Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), has emerged as a compelling therapeutic target for a multitude of pathologies.[1][2] Initially mistaken for an opioid receptor, S1R is now understood to be a pluripotent modulator of cellular stress signaling, regulating calcium homeostasis, ion channel activity, and protein folding.[1][3][4] S1R antagonists, by modulating the receptor's chaperone activity, present a novel mechanistic approach for therapeutic intervention. While their role in pain management is increasingly established, recent research has unveiled novel therapeutic applications in neuropsychiatric disorders, cardiovascular diseases, and renal protection. This guide provides an in-depth technical overview of these emerging targets, focusing on the underlying signaling pathways, quantitative ligand data, and key experimental methodologies for their investigation.

The Sigma-1 Receptor: A Master Modulator at the ER-Mitochondria Interface

The S1R is an integral membrane protein primarily residing in a specialized subdomain of the ER known as the mitochondria-associated membrane (MAM).[4][5] This strategic localization places it at a critical hub for inter-organelle communication, particularly between the ER and mitochondria.[4] In its inactive state, S1R forms a complex with another ER chaperone, the Binding Immunoglobulin Protein (BiP).[1][4] Upon stimulation by cellular stressors (e.g., ER stress, oxidative stress) or ligands, S1R dissociates from BiP, enabling it to interact with and modulate a diverse array of "client" proteins.[1][5] This chaperone activity is central to its function and is the primary mechanism through which S1R antagonists exert their effects.

Core Signaling Pathways Modulated by S1R Antagonism

S1R antagonists interfere with the receptor's ability to modulate its client proteins. This can lead to the normalization of pathological signaling in various disease states. The key pathways are detailed below.

Regulation of ER Stress and the Unfolded Protein Response (UPR)

Under conditions of cellular stress, misfolded proteins accumulate in the ER, triggering the Unfolded Protein Response (UPR).[5] S1R plays a crucial role in this process by binding to and modulating UPR sensors, such as inositol-requiring enzyme 1 (IRE1).[4][6] S1R antagonists can influence this interaction, thereby altering the cellular response to ER stress, which is a key pathological feature in neurodegenerative and cardiovascular diseases.[5][6]

Caption: S1R modulation of the IRE1α sensor during ER stress.

Modulation of Ion Channels and Neuronal Excitability

A primary mechanism for the analgesic effect of S1R antagonists is their ability to modulate ion channels involved in pain signaling.[7][8] S1R interacts directly with the NMDA receptor, a key player in central sensitization and neuropathic pain.[9][10] Antagonists block this interaction, leading to a reduction in NMDA receptor activity and a decrease in pain hypersensitivity.[9][10] This modulation occurs without the side effects associated with direct NMDA receptor antagonists.

Caption: S1R antagonists reduce pain by inhibiting NMDA receptor potentiation.

Regulation of ER-Mitochondrial Calcium Homeostasis

S1R is a key regulator of calcium (Ca²⁺) transfer from the ER to the mitochondria.[5] It achieves this by stabilizing the type 3 inositol (B14025) 1,4,5-trisphosphate receptor (IP3R3), a major Ca²⁺ release channel at the MAM.[5] Proper Ca²⁺ signaling is vital for mitochondrial bioenergetics and cell survival. Dysregulation is implicated in ischemic injury. S1R ligands can modulate this Ca²⁺ transfer, representing a therapeutic target for cardioprotective and neuroprotective strategies.[3][11]

Caption: S1R stabilizes the IP3R3 channel to regulate ER-mitochondria Ca²⁺ flux.

Quantitative Data: Binding Affinities of S1R Antagonists

The development of selective S1R antagonists is crucial for therapeutic efficacy and minimizing off-target effects. The binding affinity (Ki) and selectivity over the Sigma-2 receptor (S2R) are key parameters in drug development.

| Compound Name | S1R K_i_ (nM) | S2R K_i_ (nM) | Selectivity (S2R/S1R) | Therapeutic Indication | Reference(s) |

| E-52862 (S1RA) | 17 | 6300 | ~370 | Neuropathic Pain | [12] |

| [¹⁸F]FTC-146 | 0.0025 | 364 | ~145,600 | PET Imaging / Pain | [12] |

| PW507 | Potent | Selective | High | Diabetic Neuropathy | [10] |

| Compound 10 (Triazole) | Potent | Selective | High | Inflammatory/Neuropathic Pain | [2][13] |

| SI 1/28 | Potent | Selective | ~423 | Neuropathic Pain | [14] |

| BD-1063 | 9.9 | 1202 | ~121 | Preclinical Tool | [15] |

| Haloperidol | 5.2 | n.d. | n.d. | Antipsychotic (Non-selective) |

Note: "Potent" and "Selective" indicate high affinity and selectivity as reported in the source, with specific values not always provided in the abstract. n.d. = not determined.

Key Experimental Protocols & Workflows

Characterizing novel S1R antagonists requires a suite of in vitro and in vivo assays to determine binding affinity, functional activity, and therapeutic efficacy.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound for S1R. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.[16]

Workflow Diagram:

Caption: Workflow for a standard S1R radioligand competition binding assay.

Detailed Protocol:

-

Membrane Preparation : Homogenize tissue rich in S1R (e.g., guinea pig liver) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0). Centrifuge the homogenate to pellet the membranes, then resuspend and store at -80°C. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup : In a 96-well plate or plastic tubes, combine the membrane preparation (0.5 mg/mL protein), a fixed concentration of radioligand (e.g., 2.4 nM --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound in binding buffer.

-

Controls : Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of an unlabeled S1R ligand like 10 µM haloperidol).[1][16]

-

Incubation : Incubate the mixture for a defined period (e.g., 90 minutes at 37°C) to reach equilibrium.

-

Filtration : Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membrane-bound radioligand.[1] Wash filters quickly with ice-cold buffer to remove unbound radioactivity.

-

Quantification : Place filters in scintillation vials with scintillation fluid and measure the retained radioactivity using a liquid scintillation counter.

-

Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the binding affinity constant (K_i_) using the Cheng-Prusoff equation.

In Vivo Efficacy Model: Painful Diabetic Neuropathy

To assess the therapeutic potential of S1R antagonists for pain, animal models that replicate human conditions are used. The streptozotocin (B1681764) (STZ)-induced diabetic rat model is a common preclinical model for painful diabetic neuropathy.[10]

Workflow Diagram:

Caption: Experimental workflow for testing S1R antagonists in a diabetic neuropathy model.

Detailed Protocol:

-

Induction of Diabetes : Administer a single intraperitoneal (IP) injection of streptozotocin (STZ) to adult rats. STZ is toxic to pancreatic beta cells, inducing a state of chronic hyperglycemia.[10]

-

Model Confirmation : Monitor blood glucose levels over several days to confirm the onset of diabetes. Animals with sustained high glucose levels are selected for the study.

-

Development of Neuropathy : Allow several weeks for the diabetic animals to develop signs of neuropathic pain, such as mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia.[10]

-

Baseline Nociceptive Testing : Before drug administration, measure the baseline pain threshold. For mechanical allodynia, this is often done using von Frey filaments, which apply calibrated pressure to the paw. The paw withdrawal threshold is recorded.

-

Drug Administration : Administer the test S1R antagonist or a vehicle control via a relevant route (e.g., IP, oral). Studies can assess both acute (single dose) and chronic (e.g., 14-day) effects.[10]

-

Post-Treatment Nociceptive Testing : At specific time points after administration, repeat the nociceptive tests to determine if the compound alleviates pain symptoms (i.e., increases the paw withdrawal threshold).

-

Data Analysis : Compare the post-treatment pain thresholds between the drug-treated group and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA) to determine efficacy.

Conclusion and Future Directions

Sigma-1 receptor antagonists represent a unique and promising class of therapeutics with a distinct mechanism of action centered on the modulation of a master chaperone protein.[7][8] While their efficacy in preclinical and clinical pain studies is well-documented, the exploration of their therapeutic potential in cardiovascular disease, renal injury, and specific neuropsychiatric conditions is a rapidly advancing frontier.[3][11][15] Future research should focus on developing antagonists with even greater selectivity, elucidating the full range of S1R's "client" proteins in different tissues, and translating the compelling preclinical findings into clinical success for these novel indications. The continued investigation of S1R signaling promises to yield new therapies for a host of challenging diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]